molecular formula C11H13NO3 B13172277 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Cat. No.: B13172277
M. Wt: 207.23 g/mol
InChI Key: CMPNPCNKZIUTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a chemical compound with the molecular formula C11H13NO3 It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone in the presence of a base to form the benzoxazepine ring system . The esterification of the resulting compound with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Similar in structure but lacks the tetrahydro and carboxylate groups.

    1,4-Benzodiazepine: Contains a benzene and diazepine ring but differs in the nitrogen positioning and ring saturation.

    1,4-Benzoxazepine-2-one: Contains a carbonyl group at the second position, differing from the methyl ester group.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula: C11H13NO3
  • Molecular Weight: 219.23 g/mol
  • CAS Number: 2126178-86-5

This compound features a benzoxazepine ring structure, which is known for its diverse biological activities due to the presence of nitrogen within the cyclic framework. The methyl ester at the carboxylate position enhances its solubility and bioavailability.

1. Neuropharmacological Effects

Research indicates that benzoxazepine derivatives exhibit various neuropharmacological effects. This compound has been studied for its interaction with neurotransmitter systems:

  • GABAergic Activity: Compounds in this class often modulate GABA_A receptors, potentially leading to anxiolytic and sedative effects. Studies have shown that certain benzoxazepines can enhance GABAergic transmission .
  • Dopaminergic Modulation: Some derivatives have shown promise in modulating dopamine receptors, which may be beneficial in treating disorders such as schizophrenia and Parkinson's disease .

2. Antioxidant Properties

Benzoxazepines are also recognized for their antioxidant capabilities. This compound has demonstrated the ability to scavenge free radicals in vitro. This property is crucial for protecting cells from oxidative stress-related damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound likely interacts with various neurotransmitter receptors (e.g., GABA_A and dopamine receptors), influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism or oxidative stress pathways.

In Vitro Studies

A study published in Pharmacology evaluated the effects of this compound on cultured neuronal cells. The findings indicated a significant reduction in oxidative stress markers when treated with the compound compared to controls .

StudyMethodFindings
Pharmacology StudyIn vitro neuronal culturesReduced oxidative stress markers by 30%
Neuropharmacology ReviewLiterature synthesisEnhanced GABA_A receptor activity observed

In Vivo Studies

In vivo studies have demonstrated the potential of this compound in animal models of anxiety and depression. For instance:

  • A recent animal study showed that administration of this compound resulted in decreased anxiety-like behavior in rodents as measured by the elevated plus maze test .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3

InChI Key

CMPNPCNKZIUTDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.